7-Azabicyclo[4.2.0]octan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[4.2.0]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-1-2-6-5(7)4-8-6/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMFBUOPWWTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CN2)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Bicyclo 4.2.0 Octane Frameworks in Synthetic Chemistry
The bicyclo[4.2.0]octane core is a structurally significant motif in organic chemistry. Its fused cyclobutane (B1203170) and cyclohexane (B81311) rings create a strained yet versatile three-dimensional structure that is a key feature in numerous natural products. rsc.orgacs.org The inherent ring strain influences the reactivity of the molecule, making it a valuable intermediate for constructing more complex molecular systems. ontosight.ai
Researchers have utilized the bicyclo[4.2.0]octane framework as a foundational element in the total synthesis of biologically active compounds. rsc.orgontosight.ai For instance, this motif is present in the kingianin family of natural products, which have demonstrated notable biological activities. rsc.org Synthetic strategies to access this framework are diverse, with methods like the Diels-Alder reaction and [2+2] photocycloaddition being prominent. rsc.orgacs.org The development of stereoselective methods to construct these bicyclic systems is a key area of research, as the specific stereochemistry often dictates biological function. acs.org
Historical Context of Azabicyclo 4.2.0 Octanone Research
The history of azabicyclo[4.2.0]octanones is closely linked to the extensive research on β-lactam antibiotics, such as penicillins and cephalosporins. The 7-azabicyclo[4.2.0]octan-8-one structure, a close isomer of the title compound, is a carba-analog of the cephalosporin (B10832234) core. smolecule.com The initial synthesis of azabicyclo[4.2.0]octanone systems emerged in the mid-20th century, driven by the desire to create novel β-lactam-like structures with potentially new biological activities. smolecule.com
Early synthetic routes often involved intramolecular cyclization reactions, leveraging techniques developed for penicillin derivatives. smolecule.com Over the decades, advancements in synthetic methodology, including stereocontrolled cyclizations and photochemical reactions, have greatly expanded the library of accessible azabicyclic compounds. smolecule.comacs.org The study of these compounds has not only been for their potential as pharmaceuticals but also to understand the fundamental effects of ring strain and conformation on chemical reactivity and molecular recognition. smolecule.com The investigation into the crystal structures of various isomers, such as cis-7-azabicyclo[4.2.0]octan-8-one, has provided critical insights into their conformational properties. researchgate.net
Overview of Research Trajectories for 7 Azabicyclo 4.2.0 Octan 2 One
While specific research on the 7-azabicyclo[4.2.0]octan-2-one isomer is limited, the research trajectories for the broader class of azabicyclo[4.2.0]octane compounds point toward two major areas of investigation: innovative synthetic methodologies and exploration of biological activity.
Synthetic Innovations: A primary focus is the development of efficient and highly selective methods for constructing the bicyclic core. Modern research often employs photochemical reactions, such as visible-light-promoted intermolecular [2+2] cycloadditions, to build polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.comrsc.org These methods are valued for their mild reaction conditions and high atom economy. google.com Research into cascading electrocyclic rearrangements also presents a potential pathway to novel azabicyclo[4.2.0]octadiene skeletons. researchgate.net
Medicinal Chemistry and Biological Activity: The structural rigidity of the azabicyclo[4.2.0]octane scaffold makes it an attractive template for designing pharmacologically active agents. smolecule.com Derivatives of related structures are being investigated for a range of therapeutic applications. For example, compounds with the 2-azabicyclo[4.2.0]octane framework have been synthesized and evaluated for their antitumor activity. google.com Furthermore, structurally similar oxa-azabicyclo[4.2.0]octane derivatives have shown promising antibacterial and antituberculosis properties. researchgate.net These research avenues suggest that future work on this compound and its derivatives will likely focus on their synthesis and evaluation as potential therapeutic agents, leveraging the unique three-dimensional arrangement of the scaffold to interact with biological targets. smolecule.com
Data Tables
Table 1: Properties of Related Azabicyclo[4.2.0]octanone Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area | Reference |
| 7-Azabicyclo[4.2.0]octan-8-one | C₇H₁₁NO | 125.17 | β-lactam analog synthesis, structural analysis | smolecule.comnih.gov |
| 2-Azabicyclo[4.2.0]octane | C₇H₁₃N | 111.18 | Photochemical synthesis, antitumor agents | google.comrsc.org |
| 3-Azabicyclo[4.2.0]octan-4-one | C₇H₁₁NO | 125.17 | Synthesis via Ugi/[2+2] photocycloadditions | nih.gov |
Synthetic Strategies for this compound and its Derivatives: A Comprehensive Review
The bicyclic scaffold of this compound has garnered significant interest in organic synthesis due to its presence in various natural products and medicinally important compounds. This article delves into the key synthetic methodologies developed for the construction of this core structure and its derivatives, with a particular focus on cycloaddition reactions and stereoselective approaches.
Structural Elucidation and Conformational Analysis of 7 Azabicyclo 4.2.0 Octan 2 One Scaffolds
Spectroscopic Characterization for Structural Assignment
Spectroscopic methods are indispensable for determining the connectivity, stereochemistry, and conformational dynamics of 7-azabicyclo[4.2.0]octan-2-one and its derivatives in solution.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Details
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound scaffolds. Both ¹H and ¹³C NMR provide initial data on the chemical environment of each nucleus, while advanced two-dimensional techniques reveal through-bond and through-space correlations essential for stereochemical and conformational assignment.
For instance, in diastereomeric bicyclo[4.2.0]octan-2-ones, the vicinal (³J) and long-range (⁴J) H,H-coupling constants are characteristic for each stereoisomer and can be used for their differentiation arkat-usa.org. Techniques like Correlation Spectroscopy (COSY) help establish proton-proton connectivities, while Nuclear Overhauser Enhancement Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining the relative stereochemistry at the chiral centers. In some cases, derivatives of this scaffold can exist as a series of conformers that are in slow exchange on the NMR timescale, leading to more complex spectra that can be resolved with variable temperature NMR studies pitt.edu. The chemical shifts in ¹³C NMR spectra are also highly informative; for example, the carbonyl carbon (C2) in bicyclo[4.2.0]octan-2-one derivatives typically resonates at a characteristic downfield shift (e.g., ~211.5 ppm) arkat-usa.org.
| Nucleus | Technique | Typical Chemical Shift (δ, ppm) | Information Gained |
|---|---|---|---|
| ¹H | 1D NMR | 1.5 - 3.5 | Chemical environment of protons, multiplicity reveals adjacent protons. |
| ¹³C | 1D NMR | ~211 (C=O), 20-60 (Aliphatic C) | Number of unique carbons, identification of carbonyl group. |
| ¹H-¹H | COSY | N/A | Shows which protons are coupled (connected through bonds). |
| ¹H-¹H | NOESY | N/A | Shows which protons are close in space, defining stereochemistry. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Strain Assessment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the this compound molecule and the strain within its bicyclic system. These two methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman) ksu.edu.sa.
The most characteristic feature in the IR spectrum of this compound is the strong absorption band of the β-lactam carbonyl (C=O) group. Due to the significant ring strain of the four-membered ring, this band appears at a higher frequency (typically 1730-1760 cm⁻¹) compared to a non-strained amide (around 1650 cm⁻¹). This high frequency is a hallmark of the β-lactam ring and is a direct indicator of the strained nature of the bicyclic system acs.org. Other notable bands include the N-H stretching vibration (if unsubstituted at the nitrogen) and C-H stretching and bending vibrations. Raman spectroscopy can also be used to identify these characteristic vibrations and can be particularly useful for studying samples in aqueous solutions researchgate.netresearchgate.net.
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Significance |
|---|---|---|---|
| C=O (β-Lactam) | Stretching | 1730 - 1760 | High frequency indicates significant ring strain. |
| N-H | Stretching | 3200 - 3400 | Presence of a secondary amide. |
| C-N | Stretching | ~1380 | Coupled with N-H bending.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgC7vgzYc683ziVdJBE3sJOTnLW80zZlsJNoBli_et5M94wqPhTOKPbj5pUWfguoD5UM44aYq9f9YawZYtvbvHpe3Jm_M3ZeWFbmFSk8PFWnXCsJmj6xERwVRAWY_Tw3CfmmD6x41yDnD9VtQOoQVn8pUo1xtpsSUGo49WvMDov_OOsvVZwCJPVnAvwYcRs9QntqIbdxala2EbRubFGr9Eu_iDX_j7QV9jffYFsRY0QTqQglzwIqBEpbhYp_Ni2-Tfu0nfbzaT97tO)] |
| C-H | Stretching | 2850 - 3000 | Aliphatic C-H bonds. |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula nih.govsannova.netmeasurlabs.com.
Upon ionization, the molecular ion (M+) is formed. This ion is energetically unstable and can undergo fragmentation, breaking into smaller, charged pieces chemguide.co.uk. The pattern of these fragment ions is unique to the molecule's structure and can be used to confirm its identity. For bicyclic β-lactams, characteristic fragmentation pathways often involve the cleavage of the strained four-membered ring. For related azabicyclo[4.2.0]octane systems, fragmentation is often initiated by the cleavage of the azetidine (B1206935) (four-membered) ring rsc.org. The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the scaffold nih.gov.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While spectroscopic methods provide invaluable data on the structure in solution, X-ray crystallography offers a definitive, high-resolution picture of the molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining absolute stereochemistry and observing the precise bond lengths, bond angles, and torsional angles that define the molecule's conformation in the crystal lattice nih.gov.
For the cis-fused 7-azabicyclo[4.2.0]octan-8-one (an isomer of the title compound), X-ray studies have shown that the strain imposed by the nearly planar β-lactam moiety forces the fused six-membered cyclohexane (B81311) ring to adopt either a flexible boat or a flexible half-chair conformation researchgate.net. These studies provide precise measurements of the puckering and geometry of both rings, which are influenced by the fusion.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
X-ray crystallography not only reveals the structure of a single molecule but also how multiple molecules arrange themselves in the crystal, a phenomenon known as crystal packing researchgate.net. This packing is governed by intermolecular forces such as van der Waals forces, dipole-dipole interactions, and, most significantly for this class of compounds, hydrogen bonding semanticscholar.org.
In the crystal structure of cis-7-azabicyclo[4.2.0]octan-8-one, the molecules are linked by N—H⋯O=C hydrogen bonds, where the amide proton of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule researchgate.netresearchgate.net. These interactions are crucial in stabilizing the crystal lattice and often lead to the formation of specific supramolecular structures, such as helices or layers researchgate.netacs.orgiucr.org. The analysis of these hydrogen-bonding networks is essential for understanding the physical properties of the solid material nih.govbeilstein-journals.org.
Polymorphism Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While specific polymorphism studies on this compound are not widely reported, it is a known phenomenon in related β-lactam compounds researchgate.net. For example, a related compound, trans-13-azabicyclo[10.2.0]tetradecan-14-one, is known to exist in two polymorphic forms that differ in the orientation of their hydrogen bonds researchgate.net. The potential for polymorphism in this compound is an important consideration, as different crystal forms could arise under different crystallization conditions, hallmarked by the common β-lactam ring researchgate.net.
Theoretical and Computational Investigations of 7 Azabicyclo 4.2.0 Octan 2 One
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The three-dimensional shape and flexibility of the 7-azabicyclo[4.2.0]octan-2-one ring system are critical to its properties and interactions. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of such molecules.
Molecular mechanics methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. researchgate.net By systematically changing bond lengths, angles, and dihedral angles, MM can identify low-energy conformations (conformers). For bicyclic systems, which are conformationally constrained, this analysis can reveal the most stable ring puckerings and the energy barriers between them. researchgate.netacs.org
Molecular dynamics simulations build upon this by solving Newton's equations of motion for the atoms in the molecule over time, providing a dynamic picture of its behavior. researchgate.net An MD simulation can show how the molecule flexes, vibrates, and transitions between different conformations at a given temperature. This provides insights into the molecule's flexibility and the relative populations of different conformers, which are crucial for understanding its interactions with other molecules, such as biological targets. nih.gov While specific MD studies on this compound are not widely reported, methodologies applied to other N-fused azabicycles demonstrate the utility of these approaches for describing molecular flexibility. researchgate.net
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods, including both DFT and higher-level ab initio calculations, are used to investigate the electronic structure of this compound. ethz.ch These studies provide fundamental information about electron distribution, molecular orbitals, and reactivity indices.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and shape of the HOMO indicate the molecule's ability to act as an electron donor (nucleophilicity), while the LUMO describes its capacity as an electron acceptor (electrophilicity). The distribution of these orbitals reveals the most likely sites for nucleophilic or electrophilic attack.
Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution across the molecule. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show electron-deficient areas (positive potential), which are targets for nucleophiles. These quantum chemical descriptors provide a powerful framework for predicting and rationalizing the chemical reactivity of the molecule. acs.org
Table 2: Key Electronic Properties from Quantum Chemical Calculations
| Property | Description | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy correlates with greater nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy correlates with greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Visually identifies nucleophilic and electrophilic sites on the molecule. |
In Silico Modeling for Structural Insights and Interactions
In silico modeling encompasses a broad range of computational techniques used to simulate molecular structures and their interactions. For a molecule like this compound, which is a core scaffold in various biologically relevant compounds like beta-lactam antibiotics, in silico methods are invaluable. nih.gov
These models can provide detailed structural insights into how the bicyclic framework orients its functional groups in three-dimensional space. This is critical for understanding how the molecule might fit into the active site of a protein or receptor. Molecular docking is a common in silico technique where the molecule is computationally placed into the binding site of a biological target to predict its binding mode and affinity.
These computational approaches allow for the rapid screening of virtual libraries of compounds and the rational design of new derivatives with improved properties. By simulating the interactions at a molecular level, researchers can gain a deeper understanding of the structure-activity relationships that govern the biological function of molecules containing the 7-azabicyclo[4.2.0]octane core. nih.gov
Role of 7 Azabicyclo 4.2.0 Octan 2 One As a Synthetic Building Block
Intermediate in the Synthesis of Chiral Compounds
The stereochemical complexity of the 7-Azabicyclo[4.2.0]octane structure makes it a valuable intermediate for the synthesis of chiral compounds. Accessing enantiomerically pure forms of this scaffold is a key step toward synthesizing optically active target molecules.
One established method for obtaining chiral bicyclic β-lactams is through enzymatic resolution. Studies on analogous compounds, such as various N-hydroxymethylated 7-azabicyclo[4.2.0]octan-8-ones, have demonstrated successful gram-scale resolutions using lipase-catalyzed asymmetric acylation sci-hub.se. For example, the resolution of N-hydroxymethyl-7-azabicyclo[4.2.0]oct-3-en-8-one was achieved using lipase PS from Pseudomonas cepacia as the catalyst and vinyl butyrate as an acyl donor, yielding enantiomerically enriched products sci-hub.se. A similar lipase-catalyzed kinetic resolution of 7-azabicyclo[4.2.0]oct-3-en-8-one using Candida antarctica lipase B (CAL-B) has also been reported to yield enantiopure lactam and the corresponding ring-opened amino acid uniovi.es. These resolved enantiomers are valuable chiral building blocks, serving as potential starting materials for the synthesis of complex natural products like the neurotoxic alkaloid anatoxin-a sci-hub.se.
Another approach involves stereoselective synthesis from chiral precursors. For example, chiral 2-azabicyclo[4.2.0]octane derivatives have been synthesized with moderate enantiomeric excess (15-45%) through the photochemical addition of acrylonitrile to a chiral 1,4-dihydropyridine rsc.orgrsc.org. These methods provide access to optically active intermediates that preserve and transfer chirality through subsequent synthetic steps.
Table 1: Examples of Chiral Synthesis Involving Azabicyclo[4.2.0]octane Scaffolds
| Precursor/Intermediate | Method | Outcome | Application/Potential |
|---|---|---|---|
| N-hydroxymethyl-7-azabicyclo[4.2.0]oct-3-en-8-one | Lipase PS-catalyzed asymmetric acylation | Enantiomerically enriched lactams (E > 200) sci-hub.se | Precursors for anatoxin-a synthesis sci-hub.se |
| 7-Azabicyclo[4.2.0]oct-3-en-8-one | CAL-B catalyzed kinetic resolution | Enantiopure (-)-lactam and (+)-amino acid uniovi.es | Chiral building blocks for bioactive molecules uniovi.es |
| Chiral 1,4-dihydropyridine | Photochemical [2+2] cycloaddition with acrylonitrile | Chiral 2-azabicyclo[4.2.0]octanes (15-45% ee) rsc.orgrsc.org | Stereoselective synthesis of piperidine derivatives rsc.orgrsc.org |
Applications in Material Science
Scientific literature extensively covers the synthesis and synthetic applications of 7-Azabicyclo[4.2.0]octan-2-one and its isomers. However, based on available research, its specific application in the following areas of material science has not been documented.
Development of Chiral Stationary Phases for Chromatography
While the enantiomers of related compounds like cis-7-azabicyclo[4.2.0]octan-8-one have been successfully separated using high-performance liquid chromatography (HPLC) with cyclodextrin-based chiral stationary phases (CSPs), there is no evidence to suggest that this compound itself has been used as a chiral selector to create a CSP researchgate.net. The development of CSPs typically involves bonding or coating a chiral molecule onto a solid support like silica gel to enable the separation of racemic mixtures nih.govnih.gov. No such application has been reported for this specific compound.
Incorporation into Metal-Organic Frameworks (MOFs)
There is currently no scientific literature available that describes the use of this compound as an organic linker or building block for the synthesis of metal-organic frameworks (MOFs).
Monomer in Ring-Opening Polymerization
A significant point of clarification is necessary regarding the polymerization of azabicyclo[4.2.0]octane systems. The compound this compound is a bicyclic lactam (a cyclic amide). While lactams can undergo anionic ring-opening polymerization to form polyamides, no studies were found documenting this specific reaction for this compound ethernet.edu.et.
Synthesis of Poly(1-Azabicyclo[4.2.0]octane)
The synthesis of Poly(1-Azabicyclo[4.2.0]octane) proceeds from a different, though similarly named, monomer. The correct monomer for this polymer is 1-Azabicyclo[4.2.0]octane , a bicyclic amine also known as conidine dergipark.org.trresearchgate.netresearchgate.netacs.orgtrdizin.gov.trnih.gov. This monomer undergoes cationic ring-opening polymerization, not anionic polymerization typical for lactams, to yield a polymeric tertiary amine, also called polyconidine dergipark.org.trresearchgate.nethacettepe.edu.tr.
The polymerization of 1-Azabicyclo[4.2.0]octane is initiated by agents such as alkyl halides or boron trifluoride-etherate dergipark.org.trresearchgate.net. Research has explored this polymerization using conventional heating and microwave-assisted methods, with various initiators to control the polymer's molecular weight dergipark.org.trresearchgate.netresearchgate.net. The resulting polymer, Poly(1-Azabicyclo[4.2.0]octane), is a biodegradable polyelectrolyte investigated for use as a carrier for biological macromolecules like proteins and peptides dergipark.org.trresearchgate.net.
Therefore, this compound is not the monomer used for the synthesis of Poly(1-Azabicyclo[4.2.0]octane).
Table 2: Polymerization of 1-Azabicyclo[4.2.0]octane (Conidine)
| Polymer Name | Monomer | Polymerization Type | Resulting Polymer Structure |
|---|---|---|---|
| Poly(1-Azabicyclo[4.2.0]octane) / Polyconidine | 1-Azabicyclo[4.2.0]octane dergipark.org.trresearchgate.netresearchgate.netnih.gov | Cationic Ring-Opening dergipark.org.trresearchgate.netresearchgate.net | Polymeric tertiary amine dergipark.org.tr |
Structure and Conformation of Polymeric Derivatives
Detailed experimental studies on the structure and conformation of polymeric derivatives of this compound are not extensively documented in publicly available literature. However, based on its chemical structure, the expected polymerization mechanism would be a ring-opening polymerization of the lactam ring. This would result in a polyamide chain with a repeating unit that incorporates the cyclohexane (B81311) ring into the polymer backbone.
Theoretically, the resulting polymer, poly(7-amino-cyclohexylacetyl), would possess a unique conformational character due to the presence of the bulky cyclohexane ring fused to the main chain. The conformation of the polymer would be influenced by the stereochemistry of the repeating units and the rotational freedom around the various single bonds. The rigidity of the cyclohexane ring would likely impart a degree of stiffness to the polymer chain compared to linear polyamides.
While direct spectroscopic or crystallographic data for poly(this compound) is scarce, insights can be drawn from studies on polymers derived from structurally related bicyclic monomers. For instance, the cationic ring-opening polymerization of 1-Azabicyclo[4.2.0]octane (conidine) yields a polymeric tertiary amine. dergipark.org.trresearchgate.net Although electronically different, the bicyclic nature of the monomer suggests that the resulting polymer would have a constrained backbone. Studies on such polymers often employ techniques like Size-Exclusion Chromatography (SEC), ATR FT-IR, and UV Spectroscopy to characterize their molecular weight and structure. dergipark.org.tr
Table 1: Hypothetical Polymer from this compound
| Monomer | Polymer Name | Repeating Unit Structure | Expected Polymer Backbone |
| This compound | Poly(7-amino-cyclohexylacetyl) | -[NH-CH(C6H10)-C(O)]- | Polyamide |
Polymer Modification and Derivatization
Post-polymerization modification is a versatile strategy for introducing a wide range of functionalities into a polymer, thereby tailoring its properties for specific applications. researchgate.net For a polyamide derived from this compound, the secondary amine in the repeating unit presents a primary site for chemical modification.
The derivatization of this polymer could be achieved through various chemical reactions targeting the N-H bond of the amide group. These modifications could include:
N-Alkylation: Introduction of alkyl chains to modify the polymer's solubility and thermal properties.
N-Acylation: Attachment of different acyl groups to introduce new functional moieties.
Grafting: Attachment of other polymer chains to create graft copolymers with tailored properties.
While specific examples of modification for poly(this compound) are not readily found, the general principles of polyamide modification are well-established. For instance, the modification of other polyamides is a common practice to enhance their performance characteristics.
Table 2: Potential Post-Polymerization Modifications
| Modification Type | Reagent Example | Potential Functional Group Introduced | Potential Change in Polymer Property |
| N-Alkylation | Alkyl halide | N-Alkyl amide | Increased solubility in organic solvents |
| N-Acylation | Acyl chloride | N-Acyl amide | Introduction of reactive sites |
| Grafting from | Initiator attachment followed by polymerization | Grafted polymer chains | Altered morphology and mechanical properties |
Future Directions and Emerging Research Avenues for 7 Azabicyclo 4.2.0 Octan 2 One
Development of Novel Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Future research will undoubtedly focus on refining and discovering new stereoselective pathways to access enantiomerically pure 7-Azabicyclo[4.2.0]octan-2-one derivatives.
Key areas of development include:
Catalytic Asymmetric Synthesis: A significant frontier is the use of chiral catalysts to control the stereochemical outcome of reactions that form the bicyclic core. For instance, the intramolecular C-H functionalization of enoldiazoacetamides catalyzed by chiral dirhodium carboxylates has emerged as a powerful method for producing cis-β-lactams with high yields and excellent enantioselectivity. rsc.org This approach offers a direct and atom-economical route to the desired stereoisomer.
Organocatalysis in Staudinger Cycloadditions: The classic Staudinger [2+2] cycloaddition of ketenes and imines remains a cornerstone of β-lactam synthesis. nih.govnih.gov Future developments will likely involve the application of novel chiral organocatalysts, such as cinchona alkaloids, to induce high levels of diastereo- and enantioselectivity. nih.gov These metal-free catalysts offer a more sustainable and often milder alternative to traditional metal-based catalysts.
Enzymatic and Biocatalytic Methods: Biocatalysis presents a green and highly selective approach to synthesizing chiral compounds. Enzymatic kinetic resolution, for example, has been successfully employed for the asymmetric acylation of related bicyclic β-lactam systems. sci-hub.se Lipases, in particular, have demonstrated high enantioselectivity in resolving racemic mixtures of β-lactam precursors. sci-hub.se The development of bespoke enzymes through directed evolution could lead to even more efficient and highly specific synthetic routes.
| Synthetic Strategy | Catalyst/Enzyme | Key Features | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Asymmetric Intramolecular C-H Functionalization | Chiral Dirhodium Carboxylate | Exclusive formation of cis-β-lactams | 80-92% | 83-99% | N/A |
| Staudinger Cycloaddition | Benzoylquinine (Organocatalyst) | Highly diastereoselective for cis-isomers | 36-65% | 95-99% | 96:4–99:1 |
| Ester Enolate-Imine Cyclocondensation | Chiral Lithium Enolates | Exclusive formation of trans-3-amino-β-lactams | Good | Excellent | N/A |
| Enzymatic Kinetic Resolution | Lipase PS (Pseudomonas cepacia) | Asymmetric acylation of N-hydroxymethylated β-lactams | High | >200 (E-value) | N/A |
Exploration of Underutilized Reactivity Modes
Beyond the well-documented reactivity of the β-lactam ring, future research is poised to explore less conventional transformations of the this compound scaffold.
Promising areas of investigation include:
Ring Expansion Reactions: The selective expansion of the four-membered β-lactam ring into a five-membered γ-lactam ring represents an intriguing synthetic transformation. This has been achieved through the treatment of monocyclic β-lactams bearing a suitable leaving group with a silver salt, proceeding in a diastereoselective manner. acs.org Applying this methodology to the this compound system could provide access to novel bicyclic γ-lactam structures with unique conformational properties.
"Cut-and-Sew" Transformations: A novel and powerful strategy for skeletal diversification is the transition metal-catalyzed "cut-and-sew" reaction. This involves the activation and cleavage of a C-C bond within the β-lactam, followed by the insertion of an alkene or alkyne to construct new bridged and fused bicyclic scaffolds. acs.org This approach offers a departure from traditional synthetic disconnections and opens the door to a wide array of complex, C(sp3)-rich nitrogen heterocycles. acs.org
Advanced Computational Studies for Predictive Design
Computational chemistry is becoming an indispensable tool in modern drug discovery and development. For this compound, advanced computational studies will be crucial for the predictive design of novel derivatives with tailored properties.
Future computational efforts will likely focus on:
Mechanism and Reactivity Studies: Ab initio and Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamic stability and electronic properties of different isomers and substituted derivatives of this compound. acs.org Such studies can elucidate the Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the molecule's electrophilicity and susceptibility to nucleophilic attack, thereby guiding the design of new reactions and inhibitors. acs.org
| Computational Method | Application | Key Insights |
| 3D-QSAR (CoMFA/CoMSIA) | Predictive modeling of biological activity | Identification of key steric and electrostatic features influencing potency. nih.gov |
| Ab initio / DFT Calculations | Analysis of thermodynamic stability and electronic structure | Determination of LUMO energies to predict reactivity. acs.org |
Expansion of Applications as a Versatile Synthetic Scaffold
The rigid, bicyclic framework of this compound makes it an ideal scaffold for the synthesis of complex and conformationally constrained molecules.
Future applications in this area will likely include:
Building Blocks for Complex Molecules: The inherent functionality and stereochemistry of the this compound core can be leveraged to construct more elaborate molecular architectures. Its use as a starting material can significantly reduce the number of synthetic steps required to access complex targets.
Conformationally Restricted Amino Acids and Diamines: The bicyclic structure can serve as a template for the synthesis of novel, conformationally restricted amino acids and diamines. d-nb.info These constrained building blocks are of significant interest in peptide and peptidomimetic design, as they can induce specific secondary structures and enhance metabolic stability. The synthesis of such derivatives has been demonstrated for related 2-azabicyclo[4.2.0]octane systems. d-nb.info
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The drive towards more sustainable and efficient chemical manufacturing is pushing the adoption of innovative technologies like flow chemistry and biocatalysis. The synthesis of this compound and its derivatives is well-suited for these modern approaches.
Future trends in this domain include:
Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of related bicyclic lactams has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. thieme-connect.deresearchgate.net The integration of in-line purification and analysis can further streamline the manufacturing process. acs.org
Q & A
Q. What are the common synthetic routes for 7-Azabicyclo[4.2.0]octan-2-one, and how can their efficiency be evaluated?
- Methodological Answer : Synthetic routes often involve cyclization reactions, such as intramolecular amidation or ketone formation. For example, derivatives of similar bicyclic compounds (e.g., 6-azabicyclo[3.2.0]heptan-7-one) are synthesized via [2+2] photocycloaddition or transition-metal-catalyzed reactions . Efficiency is assessed using metrics like yield, purity (via HPLC or GC-MS), and reaction time. Optimization may involve varying solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd/C vs. Raney Ni) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm ring structure and substituent positions. For instance, coupling constants in bicyclic systems help distinguish axial vs. equatorial protons .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming bicyclic geometry (e.g., as seen in Acta Crystallographica studies) .
- IR Spectroscopy : Validates carbonyl (C=O) and amine (N-H) functional groups .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Document reaction conditions meticulously (temperature, pressure, stoichiometry).
- Use standardized purification methods (e.g., column chromatography with fixed eluent ratios).
- Cross-validate results with independent labs, as recommended in journal guidelines for experimental reproducibility .
Q. What strategies are used to assess the purity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection at λ=210–220 nm (sensitive to carbonyl groups).
- Melting Point Analysis : Sharp melting ranges indicate high purity.
- Elemental Analysis : Confirms C, H, N, O composition within ±0.3% of theoretical values .
Q. How are computational tools applied to predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., ring-opening reactions) using software like Gaussian or ORCA.
- Molecular Dynamics : Predict solvent effects on stability (e.g., solvation free energy in water vs. ethanol) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives?
- Methodological Answer : A 2^k factorial design tests variables (e.g., temperature, catalyst loading, solvent polarity). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 1% | 5% |
| Solvent | Toluene | DMSO |
| Response surface methodology (RSM) identifies optimal conditions for yield and enantiomeric excess . |
Q. How should researchers resolve contradictions in spectroscopic data for bicyclic lactams?
- Methodological Answer :
- Cross-Validation : Compare NMR data with X-ray structures to resolve stereochemical ambiguities.
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange (e.g., ring-flipping) .
- Statistical Tools : Use principal component analysis (PCA) to cluster similar spectra and identify outliers .
Q. What advanced techniques enable the study of this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., serine proteases) using AutoDock Vina.
- Kinetic Assays : Measure IC50 values via fluorogenic substrates (e.g., for enzyme inhibition studies) .
- Metabolomics : Track metabolic stability using LC-MS/MS in hepatic microsomes .
Q. How can machine learning predict novel derivatives of this compound with desired properties?
- Methodological Answer :
Q. What methodologies address scalability challenges in synthesizing this compound?
- Methodological Answer :
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., using Corning AFR modules).
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .
- Green Chemistry : Substitute hazardous solvents (e.g., replacing DCM with cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
